Protriptyline-10,11-epoxide

Description

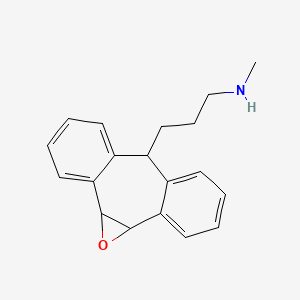

Structure

3D Structure

Properties

CAS No. |

55698-64-1 |

|---|---|

Molecular Formula |

C19H21NO |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N-methyl-3-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-yl)propan-1-amine |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-13-14-7-2-4-9-16(14)18-19(21-18)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-20H,6,11-12H2,1H3 |

InChI Key |

QPRCDEKYOCHMJL-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C3C(O3)C4=CC=CC=C14 |

Origin of Product |

United States |

Enzymatic Mechanisms of Formation and Subsequent Biotransformation

Cytochrome P450-Mediated Epoxidation of Protriptyline (B1194169)

The initial step in the formation of Protriptyline-10,11-epoxide is the oxidation of the 10,11-double bond of the parent drug. nih.gov This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver and are central to the metabolism of a vast array of xenobiotics. mdpi.com The epoxidation of protriptyline leads to the formation of a chemically reactive intermediate that can undergo further metabolic transformations. nih.gov

Direct studies specifically identifying the CYP isoforms responsible for the epoxidation of protriptyline are limited. However, significant insights can be inferred from the metabolism of structurally similar tricyclic antidepressants (TCAs), such as amitriptyline (B1667244) and nortriptyline (B1679971).

Studies on related compounds further illuminate potential pathways. For nortriptyline, the analogous 10-hydroxylation reaction is mediated by two main isoforms: CYP2D6, which exhibits high affinity for the substrate, and CYP3A4, which has a lower affinity. nih.gov Similarly, the hydroxylation of amitriptyline is exclusively mediated by CYP2D6. drugbank.com Given that 10,11-epoxidation and 10-hydroxylation are related oxidative transformations at the same position of the tricyclic ring, it is highly probable that CYP2D6, and potentially CYP3A4, are the primary catalysts for the formation of this compound.

| Tricyclic Antidepressant | Metabolic Pathway | Contributing CYP Isoform(s) | Affinity |

|---|---|---|---|

| Protriptyline (inferred) | 10,11-Epoxidation | CYP2D6, CYP3A4 (?) | High (CYP2D6), Lower (CYP3A4) |

| Nortriptyline | E-10-hydroxylation | CYP2D6, CYP3A4 | High (CYP2D6, Km 2.1 µM) nih.gov, Low (CYP3A4, Km 37.4 µM) nih.gov |

| Amitriptyline | (E)-10-hydroxylation | CYP2D6 (solely) | High (Km 5-13 µmol/l) drugbank.com |

Specific kinetic data, such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the enzymatic epoxidation of protriptyline are not extensively documented in the scientific literature. However, kinetic parameters from studies on the hydroxylation of nortriptyline and amitriptyline provide a valuable comparative framework.

For nortriptyline E-10-hydroxylation, the high-affinity component mediated by CYP2D6 has a reported Km of 2.1 µM, while the low-affinity component mediated by CYP3A4 has a Km of 37.4 µM. nih.gov For amitriptyline, CYP2D6 exhibits a high affinity for hydroxylation with a Km value in the range of 5-13 µmol/l. drugbank.com These findings underscore the efficiency of CYP2D6 in metabolizing this class of compounds at therapeutic concentrations. It is reasonable to anticipate that the epoxidation of protriptyline by CYP2D6 would proceed with similarly high affinity.

The rate of formation of this compound can be significantly altered by the co-administration of drugs that induce or inhibit the activity of the responsible CYP enzymes.

Enzyme Inhibitors: Inhibition of CYP2D6 can lead to a substantial decrease in the metabolism of TCAs, resulting in elevated plasma concentrations of the parent drug and reduced formation of metabolites like the epoxide. nih.gov Potent inhibitors of CYP2D6 include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and paroxetine, as well as other drugs like quinidine (B1679956) and cimetidine. nih.gov An individual with normal CYP2D6 activity (an "extensive metabolizer") can be phenotypically converted to a "poor metabolizer" in the presence of such inhibitors. nih.gov

Enzyme Inducers: Conversely, enzyme inducers can increase the rate of metabolism, leading to lower plasma concentrations of the parent drug and potentially higher levels of its metabolites. For instance, the administration of sodium amylobarbitone, a known enzyme inducer, has been shown to significantly decrease plasma levels of protriptyline. nih.gov For the related TCA nortriptyline, clearance via the 10-hydroxylation pathway is increased by CYP3A4-inducing drugs such as carbamazepine (B1668303) and rifampin, highlighting the role of this enzyme, particularly under induced conditions. nih.gov

| Effect | Compound Class/Drug | Affected CYP Isoform(s) | Impact on Protriptyline/TCA Metabolism |

|---|---|---|---|

| Inhibition | SSRIs (Fluoxetine, Paroxetine), Quinidine, Cimetidine | CYP2D6 | Decreased metabolism, increased plasma levels of parent drug. nih.gov |

| Induction | Sodium Amylobarbitone | General (CYP enzymes) | Significantly decreased plasma levels of protriptyline. nih.gov |

| Induction | Carbamazepine, Rifampin, Pentobarbital | CYP3A4 | Increased clearance of nortriptyline via 10-hydroxylation. nih.gov |

Epoxide Hydrolase-Catalyzed Metabolism of this compound

The this compound metabolite is not an end-product but an intermediate that undergoes further biotransformation. The primary pathway for its metabolism is hydration catalyzed by epoxide hydrolase enzymes. wikipedia.org

Epoxide hydrolases catalyze the addition of a water molecule across the epoxide ring, a process known as hydrolysis. wikipedia.org This reaction opens the strained three-membered ring of this compound to form a more stable and water-soluble metabolite, 10,11-Dihydroxyprotriptyline. nih.govaxios-research.com This diol metabolite has been successfully identified in the urine of rats following the administration of protriptyline, confirming this metabolic sequence in vivo. nih.gov The conversion of the reactive epoxide to the stable diol is generally considered a detoxification step, as epoxide intermediates can sometimes be associated with toxicity.

The enzymatic hydrolysis of epoxides is carried out by at least two major forms of epoxide hydrolase in mammals: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). wikipedia.orgresearchgate.net These enzymes are broadly distributed throughout various tissues and play a crucial role in the metabolism of both endogenous and xenobiotic epoxides. wikipedia.orgresearchgate.net

While the formation of 10,11-Dihydroxyprotriptyline from this compound is a confirmed metabolic step, specific studies characterizing which epoxide hydrolase isoforms (mEH or sEH) are primarily responsible for this particular transformation have not been extensively reported. Based on the role of mEH in the detoxification of xenobiotic epoxides, it is a likely candidate for the hydration of this compound.

Modulators of Epoxide Hydrolase Activity

The activity of epoxide hydrolase, the primary enzyme responsible for the detoxification of this compound, can be influenced by various compounds. While specific modulators for the hydrolysis of this compound have not been extensively studied, general inhibitors of soluble epoxide hydrolase (sEH) are known and can be broadly categorized as competitive and non-competitive inhibitors. These inhibitors can increase the levels of epoxides in the body, which may have both therapeutic and toxicological implications nih.govnih.govnih.govresearchgate.netdovepress.commdpi.comescholarship.org.

Some examples of known sEH inhibitors include:

Competitive Inhibitors: These compounds bind to the active site of the enzyme, directly competing with the epoxide substrate.

Non-competitive Inhibitors: These molecules bind to a site on the enzyme other than the active site, causing a conformational change that reduces its catalytic efficiency.

It is important to note that many of these inhibitors have been studied in the context of endogenous fatty acid epoxides and their role in inflammation and cardiovascular disease nih.govnih.govresearchgate.netdovepress.com. Their specific effects on the metabolism of drug-derived epoxides like this compound require further investigation.

Interplay with Other Drug-Metabolizing Enzyme Systems

The metabolism of this compound is not solely dependent on epoxide hydrolase. A complex interplay with other Phase I and Phase II drug-metabolizing enzyme systems ensures its efficient detoxification and elimination.

Role of Microsomal Mono-Oxygenases Beyond Epoxidation

Beyond this initial epoxidation, it is plausible that microsomal mono-oxygenases could be involved in further metabolism of the resulting protriptyline-10,11-dihydrodiol, for instance, through hydroxylation at other positions on the molecule, although specific research on this is limited.

Contribution of Glutathione (B108866) S-Transferases to Epoxide Conjugation

Another crucial pathway for the detoxification of reactive epoxides is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs) washington.edunih.govencyclopedia.pub. This process involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of the epoxide ring, leading to the formation of a more water-soluble and readily excretable glutathione conjugate washington.edunih.gov.

While direct evidence for the GST-mediated conjugation of this compound is not available in the current literature, this pathway is a well-established mechanism for the detoxification of various drug- and xenobiotic-derived epoxides. The general reaction is as follows:

This compound + GSH ---(GST)---> Protriptyline-10-hydroxy-11-S-glutathionyl

Different isoforms of GSTs exhibit varying substrate specificities for different epoxides nih.gov. It is therefore likely that one or more GST isoforms are capable of catalyzing the conjugation of this compound.

Exploration of Additional Phase I and Phase II Metabolic Reactions

Following the initial formation of this compound and its subsequent hydrolysis to the dihydrodiol, further Phase I and Phase II metabolic reactions can occur to facilitate elimination uomus.edu.iqdrughunter.comyoutube.combasicmedicalkey.comreactome.org.

Phase I Reactions: The dihydrodiol metabolite could potentially undergo further oxidation reactions catalyzed by CYP enzymes at other sites on the molecule, leading to the formation of more polar metabolites.

Phase II Reactions: The hydroxyl groups of the protriptyline-10,11-dihydrodiol are susceptible to conjugation reactions, which are the hallmark of Phase II metabolism. These reactions significantly increase the water solubility of the metabolite, preparing it for renal or biliary excretion. The primary Phase II reactions include:

Glucuronidation: This is a major pathway where uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the dihydrodiol.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moieties.

These conjugation reactions result in the formation of highly polar and inactive metabolites that are readily eliminated from the body.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Family | Specific Enzyme (Proposed) | Role | Substrate | Product |

| Cytochrome P450 | CYP2D6, CYP3A4 | Epoxidation (Phase I) | Protriptyline | This compound |

| Epoxide Hydrolase | Soluble Epoxide Hydrolase (sEH) | Hydrolysis (Phase I) | This compound | Protriptyline-10,11-dihydrodiol |

| Glutathione S-Transferase | Various Isoforms | Glutathione Conjugation (Phase II) | This compound | Protriptyline-10-hydroxy-11-S-glutathionyl |

| UDP-Glucuronosyltransferase | Various Isoforms | Glucuronidation (Phase II) | Protriptyline-10,11-dihydrodiol | Protriptyline-10,11-dihydrodiol glucuronide |

| Sulfotransferase | Various Isoforms | Sulfation (Phase II) | Protriptyline-10,11-dihydrodiol | Protriptyline-10,11-dihydrodiol sulfate |

Table 2: General Modulators of Soluble Epoxide Hydrolase (sEH)

| Modulator Type | Examples | Mechanism of Action |

| Competitive Inhibitors | N,N'-dicyclohexylurea (DCU) | Binds to the active site, competing with the substrate. |

| Non-competitive Inhibitors | Triclocarban | Binds to an allosteric site, altering enzyme conformation and activity. |

| Natural Product Inhibitors | Glycycoumarin | Can be competitive or non-competitive depending on the specific compound. |

Note: The modulators listed are general inhibitors of sEH and have not been specifically tested for their effects on this compound hydrolysis.

Molecular Interactions and Mechanistic Chemical Biology

Electrophilic Characteristics of Protriptyline-10,11-epoxide

The defining chemical feature of this compound is the presence of the oxirane (epoxide) ring. This three-membered heterocyclic system is characterized by significant ring strain, which renders the carbon atoms of the epoxide susceptible to nucleophilic attack. This inherent reactivity makes this compound an electrophilic species.

The electrophilicity of the epoxide ring in this compound is a consequence of the polarization of the carbon-oxygen bonds and the strained bond angles. The oxygen atom, being more electronegative, draws electron density from the two carbon atoms, inducing a partial positive charge on them. This, combined with the high-energy state of the strained ring, provides a strong driving force for ring-opening reactions when approached by a nucleophile.

The reactivity of epoxides can be further enhanced under acidic conditions. Protonation of the epoxide oxygen makes the ring a better leaving group, increasing the electrophilicity of the carbon atoms and facilitating nucleophilic attack even by weak nucleophiles.

Mechanistic Studies of Potential Adduct Formation with Biological Macromolecules

The electrophilic nature of this compound suggests its potential to form covalent adducts with biological macromolecules such as DNA and proteins. While direct experimental studies on adduct formation by this compound are not extensively documented, theoretical considerations based on the known reactivity of similar epoxide-containing compounds, such as arene oxides derived from polycyclic aromatic hydrocarbons (PAHs), provide a framework for understanding these potential interactions.

Theoretical Considerations of DNA Adduct Formation

The nucleophilic centers in DNA, particularly the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, are potential targets for electrophilic attack by this compound. The most common sites of adduction for many alkylating agents are the N7 position of guanine (B1146940) and the N3 position of adenine.

The theoretical mechanism for DNA adduct formation would involve a nucleophilic substitution (SN2) reaction, where a nucleophilic site on a DNA base attacks one of the electrophilic carbon atoms of the epoxide ring. This attack would lead to the opening of the epoxide ring and the formation of a stable covalent bond between the protriptyline (B1194169) moiety and the DNA base.

For example, the N7 atom of guanine is highly nucleophilic and is a known target for many carcinogens that form epoxide metabolites. The lone pair of electrons on the N7 atom could attack one of the carbons of the this compound ring, resulting in a positively charged guanine intermediate. Subsequent rearrangement and stabilization would lead to a stable DNA adduct. The formation of such adducts, if they were to occur in vivo, could potentially interfere with DNA replication and transcription, leading to mutations.

The table below summarizes the key nucleophilic sites in DNA that could theoretically be targeted by this compound.

| DNA Base | Primary Nucleophilic Site | Potential for Adduction |

| Guanine | N7 | High |

| Guanine | O6 | Moderate |

| Guanine | N3 | Moderate |

| Adenine | N3 | High |

| Adenine | N1 | Moderate |

| Adenine | N7 | Moderate |

| Cytosine | N3 | Low |

This table is based on the known reactivity of other electrophilic epoxides with DNA and represents a theoretical model for this compound.

Theoretical Considerations of Protein Adduct Formation

Proteins possess a variety of nucleophilic amino acid residues that could potentially react with this compound. The most likely targets are amino acids with nucleophilic side chains, such as cysteine, histidine, lysine (B10760008), and methionine.

The mechanism of protein adduct formation would also proceed via a nucleophilic attack on the epoxide ring. The specific adducts formed would depend on the accessibility and nucleophilicity of the amino acid residues within the protein's three-dimensional structure.

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and is a common target for electrophilic compounds. Reaction with this compound would result in the formation of a stable thioether linkage.

Histidine: The imidazole (B134444) side chain of histidine contains nucleophilic nitrogen atoms that can react with epoxides.

Lysine: The primary amine of the lysine side chain is also nucleophilic and could form an adduct with the epoxide.

Methionine: The sulfur atom of methionine can act as a nucleophile, although it is generally less reactive than the sulfhydryl group of cysteine.

The formation of protein adducts could alter the structure and function of the affected proteins, potentially leading to downstream biological consequences. The table below outlines the primary nucleophilic amino acid residues that could theoretically form adducts with this compound.

| Amino Acid | Nucleophilic Group | Potential for Adduction |

| Cysteine | Sulfhydryl (-SH) | High |

| Histidine | Imidazole ring | Moderate to High |

| Lysine | Epsilon-amino (-NH2) | Moderate |

| Methionine | Thioether (-S-CH3) | Low to Moderate |

| Tyrosine | Phenolic hydroxyl (-OH) | Low |

| Serine | Hydroxyl (-OH) | Low |

This table is based on the known reactivity of electrophiles with proteins and represents a theoretical model for this compound.

Photodecomposition Pathways Involving Epoxide Intermediates

This compound is itself a product of the photoirradiation of protriptyline. chemrxiv.org This indicates that the dibenzocycloheptene ring system is susceptible to photochemical reactions. The epoxide, once formed, may also undergo further photodecomposition.

Role of Triplet State Precursors in Photoproduct Formation

The formation of photoproducts from aromatic molecules like protriptyline often involves the initial absorption of a photon to form an excited singlet state. This excited singlet state can then undergo intersystem crossing to a longer-lived triplet state. The triplet state is a diradical and is often the key reactive intermediate in photochemical reactions.

While specific studies on the triplet state of protriptyline are limited, it is plausible that the formation of this compound proceeds through a triplet state precursor. The triplet state of the parent protriptyline molecule could react with ground-state molecular oxygen (a triplet) to form the epoxide.

Generation of Reactive Oxygen Species (e.g., Singlet Oxygen, Superoxide)

The photodecomposition of tricyclic antidepressants, as a class of compounds, has been associated with the generation of reactive oxygen species (ROS). nih.gov ROS, such as singlet oxygen (1O2) and superoxide (B77818) (O2•−), are highly reactive and can cause oxidative damage to biological molecules.

The formation of singlet oxygen can occur through energy transfer from the excited triplet state of the photosensitizing molecule (in this case, potentially protriptyline or its epoxide) to ground-state triplet oxygen.

Superoxide can be generated through electron transfer reactions involving the excited state of the drug molecule. While direct evidence for ROS generation by this compound is not available, the photochemical properties of the parent compound and related tricyclic antidepressants suggest that such pathways are theoretically possible.

The potential for ROS generation is an important aspect of the mechanistic chemical biology of this compound, as these reactive species can contribute to cellular stress and damage.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Protriptyline-10,11-epoxide, enabling its separation from the parent drug and other metabolites. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of this compound by GC can be challenging due to its polarity and thermal lability, the use of derivatization can enhance its volatility and improve chromatographic performance.

Specialized detectors offer enhanced sensitivity and selectivity for the detection of nitrogen-containing compounds like this compound. The Nitrogen-Phosphorus Detector (NPD) is particularly well-suited for this purpose, providing high selectivity for nitrogenous compounds over hydrocarbons. This selectivity is advantageous when analyzing complex biological samples, as it minimizes interference from the sample matrix. nih.gov For instance, GC-NPD methods have been successfully developed for the simultaneous determination of various tricyclic antidepressants and their metabolites in human plasma. nih.gov

Table 1: Illustrative GC-NPD Parameters for Tricyclic Antidepressant Metabolite Analysis

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., DB-5) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient from 150 °C to 280 °C |

High-Performance Liquid Chromatography (HPLC) with Diverse Column Chemistries

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound without the need for derivatization. The separation is achieved based on the distribution of the analyte between a stationary phase (the column) and a liquid mobile phase.

The choice of column chemistry is critical for achieving the desired separation. While standard reversed-phase columns, such as C18, are commonly used for the analysis of tricyclic antidepressants and their metabolites, the exploration of diverse column chemistries can offer improved resolution and selectivity. nih.gov For instance, phenyl-hexyl columns can provide alternative selectivity through π-π interactions with the aromatic rings of the analyte. Furthermore, chiral stationary phases are essential for the separation of enantiomers of the epoxide, should stereospecific analysis be required.

Table 2: HPLC Column Chemistries for the Analysis of Protriptyline (B1194169) and its Metabolites

| Column Chemistry | Separation Principle | Potential Application for this compound |

|---|---|---|

| C18 (Octadecyl) | Reversed-phase (hydrophobic interactions) | General-purpose separation from parent drug and other metabolites. |

| Phenyl-Hexyl | Reversed-phase with π-π interactions | Enhanced selectivity for aromatic compounds. |

| Cyano (CN) | Normal-phase or reversed-phase | Alternative selectivity to C18 and phenyl phases. |

| Chiral Stationary Phases | Enantioselective interactions | Separation of the enantiomers of the epoxide. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers several advantages over conventional HPLC, including higher resolution, increased sensitivity, and significantly faster analysis times. For the analysis of this compound in complex biological matrices, UPLC can provide the necessary resolving power to separate it from closely related metabolites and endogenous interferences. The enhanced sensitivity of UPLC is also beneficial for detecting low concentrations of the metabolite.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and accurate quantification of drug metabolites. When coupled with a chromatographic separation technique, it provides a highly selective and sensitive analytical system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. For the analysis of this compound, derivatization is typically required to increase its volatility and thermal stability. mdpi.com Common derivatization techniques include silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. mdpi.com

Following separation by GC, the derivatized metabolite enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule upon ionization provides a unique "fingerprint" that can be used for its unequivocal identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Tandem Mass Spectrometry (LC-MS/MS), are the gold standards for the quantification of drug metabolites in biological fluids. These techniques offer high sensitivity, selectivity, and specificity.

In an LC-MS/MS system, the eluent from the LC column is introduced into the mass spectrometer. The analyte of interest is selectively ionized and then fragmented in a collision cell. Specific fragment ions are then monitored, a technique known as Multiple Reaction Monitoring (MRM). This process provides a high degree of selectivity, as it is based on both the mass of the parent ion and the mass of a specific fragment ion.

For this compound, a specific MRM transition would be established to allow for its selective detection and quantification, even in the presence of co-eluting substances. An example of MRM parameters for the parent compound, protriptyline, is provided in the table below. Similar principles would be applied to develop a robust method for its epoxide metabolite.

Table 3: Example LC-MS/MS Parameters for Protriptyline Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 264.0 |

| Product Ion (m/z) | 191.1 |

| Collision Energy (eV) | 25 |

| Cone Voltage (V) | 60 |

This methodology allows for the development of highly sensitive and specific assays for the determination of this compound in various biological matrices, which is crucial for pharmacokinetic and metabolic studies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a cornerstone in the definitive identification of metabolites like this compound. By providing an accurate mass measurement with a high degree of precision, HRMS allows for the determination of the elemental composition of the molecule. This is crucial in distinguishing this compound from other potential metabolites or isobaric interferences.

For this compound (Molecular Formula: C₁₉H₂₁NO), the theoretical exact mass can be calculated. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to measure a mass very close to this theoretical value, typically within a few parts per million (ppm). This high mass accuracy significantly increases the confidence in the identification of the analyte.

Table 1: Illustrative HRMS Data for a Tricyclic Antidepressant Metabolite (Note: Specific experimental data for this compound is not readily available in the public domain. This table provides an example based on typical HRMS analysis of a similar compound.)

| Parameter | Value |

| Theoretical m/z | 280.1696 (for [M+H]⁺) |

| Measured m/z | 280.1692 (for [M+H]⁺) |

| Mass Accuracy | -1.4 ppm |

| Instrumentation | Q-TOF Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

The fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions would also be studied using HRMS. The accurate mass measurement of the fragment ions provides further structural information, helping to pinpoint the location of the epoxide group and the structure of the side chain.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds and for studying their behavior in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including metabolites like this compound. While mass spectrometry can provide the elemental composition and fragmentation pattern, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

For this compound, a suite of NMR experiments would be employed:

¹H NMR: Would reveal the number of different types of protons and their neighboring environments. The chemical shifts of the protons on the epoxide ring would be particularly diagnostic, typically appearing in a specific region of the spectrum.

¹³C NMR: Would indicate the number of different types of carbon atoms in the molecule. The carbons of the epoxide ring would have characteristic chemical shifts.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Research on epoxide metabolites of protriptyline has confirmed their characterization by NMR spectrometry, although specific spectral data is not widely published. tandfonline.com

UV-Visible Absorption and Fluorescence Spectroscopy in Mechanistic Studies

UV-Visible absorption spectroscopy is a valuable tool for the initial identification and quantification of tricyclic antidepressants and their metabolites. The aromatic nature of the dibenzocycloheptene ring system in protriptyline and its epoxide metabolite results in characteristic UV absorption maxima. The introduction of the epoxide ring may cause a slight shift in the absorption spectrum compared to the parent compound. Studies on the photoirradiation products of protriptyline have utilized UV spectroscopy for the identification of the 10,11-epoxide derivative. researchgate.net

Fluorescence spectroscopy can offer even greater sensitivity and selectivity. While the native fluorescence of protriptyline might be altered by the formation of the epoxide, derivatization with a fluorescent tag can be employed to enhance detection in complex biological matrices. Fluorescence-based studies can also be used in mechanistic studies to investigate the binding of the metabolite to proteins or other biological macromolecules.

Immunoanalytical Approaches (Applicable for metabolite detection)

Immunoanalytical approaches, such as enzyme-linked immunosorbent assays (ELISA) and fluorescence polarization immunoassays (FPIA), offer rapid and high-throughput screening for the presence of drugs and their metabolites in biological samples.

Development and Validation of Immunoassays (e.g., ELISA, FPIA)

The development of a specific immunoassay for this compound would involve the production of antibodies that recognize the unique structural features of the epoxide metabolite. This would typically involve synthesizing a hapten that mimics the structure of the metabolite and conjugating it to a carrier protein to elicit an immune response.

Once specific antibodies are generated, an immunoassay can be developed. For example, a competitive ELISA would involve the competition between the this compound in the sample and a labeled form of the drug for binding to a limited number of antibody sites. The signal generated would be inversely proportional to the concentration of the metabolite in the sample.

While immunoassays specific for this compound have not been widely reported, existing commercial ELISA kits for tricyclic antidepressants may exhibit some cross-reactivity with this metabolite. The degree of cross-reactivity would need to be carefully validated. For instance, a commercially available Tricyclics ELISA kit shows a 25% cross-reactivity with the parent compound, protriptyline. bepls.com

Method Validation Parameters: Selectivity, Linearity, Limits of Detection and Quantification

The validation of any analytical method is crucial to ensure its reliability for its intended purpose. For the quantification of this compound, the following parameters would be rigorously evaluated:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components.

Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Table 2: Illustrative Method Validation Parameters for the Analysis of a Tricyclic Antidepressant Metabolite by LC-MS/MS (Note: This table provides typical performance characteristics for a validated LC-MS/MS method for a related compound, as specific data for this compound is not available.)

| Parameter | Typical Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | ± 15% |

In Vitro Systems for Metabolic Research

Isolated Hepatic Microsomal Systems

Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) during homogenization and fractionation. They are a widely used in vitro tool because they contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.com These enzymes are primarily responsible for catalyzing oxidative reactions, including the epoxidation of compounds like protriptyline (B1194169).

The formation of Protriptyline-10,11-epoxide has been definitively identified in studies involving rats. Following the administration of protriptyline, two major epoxide metabolites were isolated from rat urine. nih.gov These were characterized as 10,11-dihydro-10,11-epoxy-5-(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene (the epoxide of the parent drug) and 10,11-dihydro-10,11-epoxy-5-(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene (the epoxide of the N-desmethyl metabolite). nih.gov Together, these epoxides accounted for approximately 40% of the urinary radioactivity, indicating that epoxidation at the 10,11-position is a major metabolic pathway for protriptyline in this species. nih.govnih.gov

While these initial identifications were made from in vivo urine samples, the biochemical reaction responsible for this transformation is mediated by hepatic enzymes. The epoxidation of aromatic systems is a classic function of cytochrome P450 enzymes, which are highly concentrated in liver microsomes. nih.gov Therefore, isolated rat liver microsomes, supplemented with necessary cofactors like NADPH, serve as the standard in vitro system to replicate and study the specific CYP-mediated reaction that produces this compound.

Table 1: Protriptyline Metabolites Identified in Rat Urine

| Metabolite Name | Parent Compound | Metabolic Reaction |

|---|---|---|

| 10,11-dihydro-10,11-epoxy-5-(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene | Protriptyline | Epoxidation |

| 10,11-dihydro-10,11-epoxy-5-(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene | N-desmethylprotriptyline | Epoxidation |

| 10-hydroxy-protriptyline | Protriptyline | Hydroxylation |

Metabolic pathways can exhibit significant variation between species. Investigating these differences is crucial for the extrapolation of animal data to humans. In contrast to the findings in rats, studies utilizing rabbit liver microsomal systems have revealed a different primary metabolic route for protriptyline.

When protriptyline was incubated with a rabbit liver microsomal system, a new metabolite was identified. Through mass spectral and NMR analysis, this metabolite was determined to be the hydroxylamine (B1172632) derivative of protriptyline. scite.ai This finding demonstrates that in the rabbit liver, N-oxidation is a significant pathway, whereas the formation of the 10,11-epoxide was not reported as a major product in this in vitro system. This highlights a key species-specific difference in protriptyline metabolism, with rats favoring epoxidation of the dibenzocycloheptene ring and rabbits favoring oxidation of the side-chain nitrogen atom.

For predicting drug metabolism in humans, human liver microsomes (HLMs) are the most relevant in vitro model. Protriptyline is known to be a substrate for human cytochrome P450 enzymes, particularly CYP2D6. clinpgx.orghmdb.ca While direct isolation of this compound from HLM incubations is not extensively documented in the literature, strong evidence for its formation comes from studies on structurally analogous tricyclic antidepressants.

For instance, research on amitriptyline (B1667244) and its metabolite nortriptyline (B1679971), which share the same dibenzocycloheptene core structure as protriptyline, has shown that they are bioactivated to electrophilic arene oxide (epoxide) intermediates in human liver microsomes. researchgate.netdaneshyari.com This reaction was found to be catalyzed primarily by CYP2D6 and CYP3A4. daneshyari.com Given that protriptyline is also metabolized by CYP2D6, it is highly probable that it undergoes a similar bioactivation sequence to form this compound. nih.gov The formation of such reactive intermediates is a critical step to investigate, as they can be involved in drug-drug interactions or idiosyncratic toxicity. nih.gov

Table 2: Comparison of In Vitro Protriptyline Metabolism in Hepatic Microsomes

| System | Primary Metabolic Pathway | Key Metabolite(s) | Notes |

|---|---|---|---|

| Rat Liver Microsomes | Epoxidation (Inferred from in vivo data) | This compound | Epoxidation is a major metabolic route in rats. nih.gov |

| Rabbit Liver Microsomes | N-Oxidation | Protriptyline Hydroxylamine | Demonstrates a significant species difference in metabolism. scite.ai |

| Human Liver Microsomes | Epoxidation (Inferred by analogy) | Probable formation of this compound | Based on metabolism of similar TCAs (amitriptyline) and CYP2D6 substrate status. clinpgx.orgresearchgate.net |

Cultured Cellular Models

While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions and the integrated cellular machinery of an intact cell. Cultured cellular models provide a more complete system to assess the entire metabolic fate of a compound.

Primary human hepatocytes are considered the 'gold standard' for in vitro drug metabolism studies. lnhlifesciences.org These are viable, intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes in their natural cellular environment. This allows for the study of the complete metabolic sequence: for example, the formation of this compound by CYP enzymes (Phase I) and its subsequent detoxification through conjugation reactions (e.g., with glutathione) or hydration by epoxide hydrolase, which are Phase II processes. evotec.com

The use of hepatocytes allows researchers to gain a more comprehensive understanding of a drug's metabolic profile, intrinsic clearance, and the potential for forming stable, non-reactive end-products versus reactive intermediates that might accumulate. While this system is ideally suited for investigating the biotransformation of protriptyline, specific studies detailing the formation and fate of this compound in primary hepatocyte incubations are not prominent in the available scientific literature.

The liver S9 fraction is a subcellular preparation that contains both microsomes and the cytosolic fraction of the liver homogenate. tdl.org It is obtained by centrifuging the liver homogenate at 9000g, which pellets cellular debris but leaves both the endoplasmic reticulum fragments (microsomes) and the soluble cytosolic components in the supernatant. tdl.org

This mixed-enzyme system is particularly useful for comprehensive metabolic profiling because it contains both Phase I (microsomal) and Phase II (mostly cytosolic) enzymes. mdpi.com Therefore, the S9 fraction can be used to investigate the initial formation of this compound and its subsequent enzymatic detoxification pathways in a single in vitro system. nih.gov It offers a broader enzymatic capability than microsomes alone and is a valuable tool for screening for the generation of reactive metabolites and their subsequent conjugation. nih.govhyphadiscovery.com However, similar to primary hepatocytes, specific published research focused on the application of liver S9 fractions for the comprehensive metabolic profiling of protriptyline and its epoxide metabolite is limited.

Recombinant Enzyme Expression Systems for Specificity Elucidation

Recombinant enzyme expression systems are pivotal in vitro tools for dissecting the specific roles of individual enzymes in drug metabolism pathways without the confounding presence of other metabolizing enzymes found in liver microsomes or hepatocytes. These systems involve the expression of a single drug-metabolizing enzyme, such as a specific cytochrome P450 (CYP) isoform or an epoxide hydrolase, in a host cell line (e.g., insect cells, yeast, or bacteria) that lacks endogenous metabolic activity. This allows for the precise determination of which enzyme is responsible for a particular metabolic conversion and the characterization of its kinetic parameters.

Investigation of Individual Cytochrome P450 Isoform Activity

The formation of this compound from its parent compound, protriptyline, is an oxidative reaction primarily catalyzed by the cytochrome P450 superfamily of enzymes. While in vivo studies and experiments with human liver microsomes can identify the metabolites formed, recombinant CYP systems are essential for identifying the specific isoforms involved in this epoxidation.

Furthermore, research on the structurally similar TCA, amitriptyline, has utilized recombinant human P450 enzymes to elucidate the formation of its corresponding arene oxide intermediate. These studies have demonstrated that the epoxidation of amitriptyline is primarily catalyzed by CYP2D6 , CYP3A4 , and CYP3A5 . researchgate.net This provides a strong basis to hypothesize that a similar enzymatic profile is involved in the epoxidation of protriptyline.

To definitively determine the roles of these and other CYP isoforms in the formation of this compound, a typical experimental approach using recombinant enzymes would involve:

Incubating protriptyline with a panel of individual human recombinant CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Quantifying the formation of this compound over time using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

Determining the kinetic parameters (K_m and V_max) for the formation of the epoxide by the active isoforms to understand their efficiency and capacity for this metabolic reaction.

Table 1: Putative Contribution of Recombinant Human Cytochrome P450 Isoforms to Protriptyline-10,11-Epoxidation (Hypothetical Data Based on Analogy to Amitriptyline)

| CYP Isoform | Relative Activity in Epoxide Formation | Kinetic Parameter (K_m) | Kinetic Parameter (V_max) |

| CYP1A2 | Low | - | - |

| CYP2C9 | Negligible | - | - |

| CYP2C19 | Low to Moderate | - | - |

| CYP2D6 | High | - | - |

| CYP3A4 | Moderate to High | - | - |

| CYP3A5 | Moderate | - | - |

This table presents hypothetical data based on the known metabolism of protriptyline and analogous data for amitriptyline. The dashes (-) indicate where specific kinetic data for protriptyline epoxidation is not available.

Characterization of Recombinant Epoxide Hydrolase Activity

Once formed, the this compound is a substrate for detoxification by epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form the less reactive protriptyline-10,11-dihydrodiol. There are two main forms of epoxide hydrolase in mammals: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). Recombinant expression systems are crucial for characterizing the activity and substrate specificity of each of these enzymes towards this compound.

Synthesizing and purifying this compound to use as a substrate.

Incubating the epoxide with recombinant human mEH and sEH separately.

Monitoring the depletion of the epoxide and the formation of the dihydrodiol metabolite using LC-MS.

Determining the kinetic parameters for the hydrolysis reaction for each enzyme to assess their relative contributions to the detoxification of this metabolite.

Research on other xenobiotic epoxides has shown that mEH and sEH can have different substrate specificities. Therefore, it is plausible that one of these enzymes may be primarily responsible for the hydrolysis of this compound. For instance, studies on the stable and pharmacologically active metabolite of carbamazepine (B1668303), carbamazepine-10,11-epoxide, have explored its downstream metabolism, which includes hydrolysis to the dihydrodiol. nih.gov

Table 2: Expected Activity of Recombinant Human Epoxide Hydrolases on this compound (Based on General Enzyme Function)

| Enzyme | Cellular Location | Expected Activity towards this compound | Product of Hydrolysis |

| Microsomal Epoxide Hydrolase (mEH) | Endoplasmic Reticulum | Likely | Protriptyline-10,11-dihydrodiol |

| Soluble Epoxide Hydrolase (sEH) | Cytosol | Possible | Protriptyline-10,11-dihydrodiol |

Utilization of Chemical Trapping Agents for Reactive Metabolites

This compound is an electrophilic intermediate. Such reactive metabolites have the potential to covalently bind to nucleophilic residues on macromolecules like proteins and DNA, which can lead to cellular damage and toxicity. Due to their inherent instability and short half-lives, direct detection and quantification of these reactive species in vitro can be challenging. Chemical trapping is a widely used strategy to overcome this by introducing a nucleophilic trapping agent into the incubation system. This agent reacts with the electrophilic metabolite to form a stable, readily detectable conjugate. nih.gov

Glutathione (B108866) (GSH), a tripeptide present in high concentrations in cells, is the most commonly used trapping agent due to its physiological relevance as a key cellular nucleophile involved in detoxification. In in vitro systems, such as human liver microsomes or recombinant enzyme incubations, the inclusion of GSH allows for the trapping of reactive metabolites like arene oxides.

While direct experimental evidence for the trapping of this compound with GSH is not extensively documented, studies on the closely related tricyclic antidepressants amitriptyline and nortriptyline have successfully used this approach. In incubations with human liver microsomes and recombinant P450s, the formation of glutathione adducts of the arene oxide intermediates of both amitriptyline and nortriptyline has been demonstrated. researchgate.net This strongly suggests that a similar approach would be effective for trapping this compound.

The resulting stable glutathione conjugate of this compound can then be detected and characterized, typically by LC-MS/MS. The mass of the conjugate would be expected to be the sum of the molecular weight of this compound and glutathione. Fragmentation patterns in the mass spectrometer can further confirm the structure of the adduct. The identification of such a conjugate provides definitive evidence for the formation of the reactive epoxide intermediate.

Table 3: Common Chemical Trapping Agents and Their Application in Detecting Epoxide Metabolites

| Trapping Agent | Type of Nucleophile | Expected Adduct with this compound | Analytical Detection Method |

| Glutathione (GSH) | Soft Nucleophile (Thiol) | This compound-GSH conjugate | LC-MS/MS |

| N-Acetylcysteine (NAC) | Soft Nucleophile (Thiol) | This compound-NAC conjugate | LC-MS/MS |

| Cyanide (CN-) | Hard Nucleophile | Not typically used for arene oxides | LC-MS/MS |

Pharmacokinetic Investigations in Preclinical Animal Models

Identification and Excretion Profiling in Animal Urine (e.g., Rat Models)

The presence of Protriptyline-10,11-epoxide as a major metabolite of protriptyline (B1194169) has been unequivocally established through studies analyzing the urine of rats administered the parent drug. Early research utilizing radiolabeled protriptyline was pivotal in identifying and characterizing its metabolic byproducts.

Two primary epoxide metabolites were identified in the urine of rats treated with 14C-labeled protriptyline. These were characterized using sophisticated analytical techniques, including mass spectrometry and nuclear magnetic resonance spectrometry, as 10,11-dihydro-10,11-epoxy-5-(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene (the N-methylated epoxide) and its demethylated analog, 10,11-dihydro-10,11-epoxy-5-(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene. lcms.cz

Quantitative analysis of urinary excretion revealed that the epoxide metabolites constitute a substantial portion of the eliminated drug. Together, these two metabolites accounted for approximately 40% of the total radioactivity found in the urine of rats administered the parent compound. lcms.cz Further analysis of the excretion profile indicated that the N-methylated form of the epoxide is the more predominant of the two, with its excretion being over twice that of the demethylated form. lcms.cz

Table 1: Urinary Excretion of Protriptyline Epoxide Metabolites in Rats

| Metabolite | Percentage of Urinary Radioactivity | Relative Abundance |

| 10,11-dihydro-10,11-epoxy-5-(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene | ~26.7% | >2x |

| 10,11-dihydro-10,11-epoxy-5-(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene | ~13.3% | 1x |

| Total Epoxide Metabolites | ~40% |

Note: The percentages are estimations based on the reported finding that the combined epoxide metabolites account for approximately 40% of urinary radioactivity, with the N-methylated form being more than twice as abundant.

Quantitative Analysis of this compound in Biological Matrices

While urinary excretion studies have provided valuable insights into the formation and elimination of this compound, the quantification of this metabolite in other biological matrices, such as plasma and various tissues, is crucial for a complete pharmacokinetic understanding. The development of sensitive and specific bioanalytical methods is a prerequisite for such quantitative assessments.

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the simultaneous determination of tricyclic antidepressants and their metabolites in biological samples due to its high selectivity and sensitivity. abap.co.ineuropa.eu Validated LC-MS/MS methods have been established for the analysis of protriptyline in plasma, demonstrating good linearity and accuracy. waters.com These methods often involve a simple protein precipitation step for sample preparation, followed by chromatographic separation and mass spectrometric detection. waters.com

Although specific quantitative data for this compound in rat plasma and tissues from dedicated pharmacokinetic studies are not extensively reported in publicly available literature, the established analytical methodologies for the parent compound and other tricyclic antidepressant metabolites provide a robust framework for its quantification. The principles of bioanalytical method validation, as outlined by regulatory agencies, ensure the reliability and accuracy of such measurements, encompassing parameters like linearity, accuracy, precision, and stability. europa.euabap.co.in

Future research efforts employing these validated LC-MS/MS methods are necessary to determine the precise concentrations of this compound in plasma and its distribution into various tissues following the administration of protriptyline in preclinical models.

Comparative Pharmacokinetic Analysis of Parent Drug and Epoxide Metabolite

A comprehensive understanding of the pharmacological and toxicological profile of protriptyline necessitates a comparative analysis of the pharmacokinetic parameters of the parent drug and its major metabolites, including this compound. Such an analysis would involve the characterization of key pharmacokinetic parameters like absorption, distribution, metabolism, and excretion for both entities.

Studies on the pharmacokinetics of protriptyline in rats have shown that it is well-absorbed and rapidly distributed into tissues. nih.gov The metabolism of tricyclic antidepressants is known to be extensive, primarily occurring in the liver via cytochrome P450 enzymes, leading to the formation of active metabolites. nih.govdrugbank.com Protriptyline itself has a long elimination half-life, which can extend up to three days. nih.gov

Table 2: Key Pharmacokinetic Parameters for Comparative Analysis

| Pharmacokinetic Parameter | Protriptyline | This compound |

| Peak Plasma Concentration (Cmax) | Data required | Data required |

| Time to Peak Concentration (Tmax) | Data required | Data required |

| Area Under the Curve (AUC) | Data required | Data required |

| Elimination Half-life (t1/2) | ~54-198 hours (in humans) | Data required |

| Volume of Distribution (Vd) | Data required | Data required |

| Clearance (CL) | Data required | Data required |

Note: This table highlights the necessary parameters for a comprehensive comparative pharmacokinetic analysis, for which specific data on this compound is currently lacking in the literature.

Further preclinical studies are warranted to generate these crucial data, which will enable a more complete understanding of the in vivo behavior of this compound and its relationship to the parent compound, protriptyline.

Computational Modeling and Structure Activity Relationship Sar Studies

Structural Determinants Influencing Protriptyline (B1194169) Epoxidation

The susceptibility of protriptyline to epoxidation at the 10,11-position is intrinsically linked to its unique tricyclic structure. Protriptyline is a dibenzocycloheptene derivative, characterized by a central seven-membered ring fused to two benzene (B151609) rings. hmdb.cawikipedia.orgt3db.ca The key structural feature that dictates the formation of the 10,11-epoxide is the ethylene (B1197577) bridge (-CH=CH-) within this central ring.

Several factors make this specific double bond the primary site for epoxidation:

Electron Density: The π-electrons of the double bond create a region of high electron density, making it a favorable target for electrophilic attack by the reactive oxygen species generated by metabolic enzymes.

Steric Accessibility: The 10,11-position is relatively exposed on the periphery of the molecule, allowing for access by the bulky active sites of cytochrome P450 (CYP) enzymes, which are primarily responsible for this type of oxidative metabolism. nih.govnih.gov

Ring Strain: The conformation of the seven-membered ring may contribute to the reactivity of the double bond, although this is less critical than its inherent nucleophilicity.

Metabolism at other sites, such as aromatic hydroxylation on the benzene rings or N-demethylation of the side chain, also occurs, but the epoxidation of the 10,11-double bond represents a significant pathway leading to a distinct metabolite. nih.govwikipedia.org The formation of this epoxide introduces a reactive three-membered ring, significantly altering the physicochemical properties and pharmacological profile of the parent molecule.

In Silico Approaches for Metabolic Pathway Prediction

Predicting the metabolic pathways of drug candidates early in the discovery process can significantly reduce the risk of late-stage failures due to unexpected toxicity or poor pharmacokinetic profiles. news-medical.net In silico (computer-based) methods have become indispensable tools for forecasting drug metabolism, offering insights that complement and guide experimental studies. news-medical.net For protriptyline, these approaches can elucidate the specific interactions and energetic requirements for the formation of its 10,11-epoxide metabolite.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., protriptyline) when bound to the active site of another (the receptor, e.g., a CYP enzyme). The clearance of tricyclic antidepressants is primarily dependent on hepatic CYP oxidative enzymes, with CYP2D6 being a key isozyme in their metabolism. nih.govnih.govdrugbank.comclinpgx.org

A typical molecular docking workflow to study protriptyline epoxidation would involve:

Receptor Preparation: A three-dimensional structure of the relevant CYP enzyme (e.g., a homology model of human CYP2D6) is obtained.

Ligand Preparation: A 3D model of the protriptyline molecule is generated.

Docking Simulation: The protriptyline molecule is computationally "placed" into the enzyme's active site in numerous possible conformations. A scoring function then evaluates the binding affinity of each pose, considering factors like hydrophobic interactions, hydrogen bonding, and electrostatic forces.

The goal of such simulations is to identify binding poses where the 10,11-double bond of protriptyline is positioned in close proximity to the heme-bound oxygen atom in the CYP active site, which is the catalytic center responsible for the oxidation reaction. nih.govmdpi.com

Molecular dynamics (MD) simulations can further refine these findings. An MD simulation models the movement of every atom in the enzyme-substrate complex over time, providing a dynamic view of the interaction. This can confirm the stability of the docked pose and reveal subtle conformational changes in both the enzyme and protriptyline that may be necessary to facilitate the epoxidation reaction.

Quantum Chemical Calculations for Reaction Energetics and Transition States

While molecular docking predicts how a substrate might bind, quantum chemical (QC) calculations can explain why and how fast a reaction occurs. nih.govresearchgate.netnih.gov These methods, based on the principles of quantum mechanics, can model the electronic structure of molecules and the changes that occur during a chemical reaction.

For the epoxidation of protriptyline, QC calculations can be used to:

Model the Reaction Mechanism: The process involves the transfer of an oxygen atom from the CYP enzyme's active species to the 10,11-double bond. QC methods can map the entire reaction pathway.

Calculate Activation Energies: By determining the energy of the transition state—the highest energy point along the reaction coordinate—the activation energy (Ea) can be calculated. A lower activation energy implies a faster reaction rate.

Investigate Regioselectivity: QC calculations can compare the activation energies for oxidation at different sites on the protriptyline molecule (e.g., the 10,11-double bond vs. an aromatic ring). These calculations would likely confirm that epoxidation at the double bond is energetically more favorable than other oxidative pathways, aligning with experimental observations. researchgate.net

These computational approaches provide a detailed, atomistic understanding of the epoxidation process that is often inaccessible through experimental methods alone. researchgate.net

Predictive Modeling of Epoxide Formation Potential within Tricyclic Scaffolds

Beyond studying a single molecule, computational models can be developed to predict the likelihood of epoxide formation for a broad range of compounds with similar structures, such as the tricyclic scaffold common to many antidepressants. nih.gov This is often achieved through machine learning and quantitative structure-activity relationship (QSAR) modeling.

These models are built by training an algorithm on a large dataset of molecules for which the metabolic fate is known. The algorithm learns to correlate specific molecular features (descriptors) with the observed outcome (e.g., formation of an epoxide). nih.govresearchgate.net

A notable example is the development of deep convolutional neural networks designed to predict sites of epoxidation (SOE). nih.govresearchgate.net These models systematically and quantitatively summarize the knowledge from hundreds of known epoxidation reactions. nih.gov The model analyzes a molecule and assigns a "bond epoxidation score" (BES) to each potential site, identifying the most likely location for epoxidation. researchgate.net

The performance of such predictive models is often evaluated using the "area under the curve" (AUC) of a receiver operating characteristic (ROC) plot, where an AUC of 1.0 indicates a perfect classifier.

| Prediction Task | Model Performance (AUC) | Description |

|---|---|---|

| Identifying Epoxidized vs. Non-Epoxidized Molecules | 0.793 | The model's ability to distinguish between molecules that are known to form epoxides and those that are not. nih.gov |

| Identifying the Correct Site of Epoxidation (SOE) | 0.949 | Within a molecule known to be epoxidized, this is the model's ability to pinpoint the specific bond that is oxidized. nih.gov |

| Distinguishing Aromatic SOE from other Aromatic Bonds | 0.925 | The model's accuracy in identifying the correct epoxidation site on an aromatic ring system. nih.gov |

| Distinguishing Double Bond SOE from other Double Bonds | 0.951 | The model's accuracy in identifying the correct epoxidation site among multiple double bonds in a molecule. nih.gov |

| Distinguishing SOE from Sites of sp2 Hydroxylation | 0.832 | The model's ability to differentiate between P450-mediated reactions that lead to an epoxide versus those that lead to a hydroxyl group on a double-bonded carbon. nih.gov |

These predictive models are invaluable in modern drug discovery. By screening virtual libraries of proposed tricyclic compounds, chemists can flag molecules with a high predicted potential for forming reactive epoxide metabolites. This allows for early structural modifications to block or reduce this metabolic pathway, ultimately leading to the design of safer and more effective medications. nih.govresearchgate.net

Comparative Metabolomics of Tricyclic Antidepressant Epoxide Metabolites

Comparative Analysis with Carbamazepine-10,11-epoxide

Protriptyline (B1194169) and the anticonvulsant carbamazepine (B1668303) both possess a tricyclic structure that undergoes epoxidation at the 10,11-position. However, the metabolic fate and pharmacological activity of their respective epoxide metabolites show notable differences.

Carbamazepine is extensively metabolized to Carbamazepine-10,11-epoxide, a major and pharmacologically active metabolite. researchgate.netnih.gov This epoxide is not merely a transient intermediate; its concentrations in plasma can be significant, reaching up to 50% of the parent drug's concentration, and it contributes to both the therapeutic and neurotoxic effects of carbamazepine. researchgate.netnih.gov The formation of Carbamazepine-10,11-epoxide is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov Subsequently, the epoxide is hydrolyzed by microsomal epoxide hydrolase to the inactive metabolite, carbamazepine-10,11-dihydrodiol, which is then excreted. nih.govoup.com

In contrast, while Protriptyline-10,11-epoxide is a confirmed metabolite of protriptyline in rats, its pharmacological activity has not been as extensively characterized as that of Carbamazepine-10,11-epoxide. nih.govnih.gov Studies in rats have identified two epoxide metabolites in urine: 10,11-dihydro-10,11-epoxy-5(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene and its N-demethylated analogue, with the former being more abundant. nih.gov Together, these epoxides accounted for a substantial portion (approximately 40%) of the urinary radioactivity, indicating that epoxidation is a major metabolic route in this species. nih.gov The subsequent metabolism of this compound also involves hydration to a 10,11-dihydrodiol metabolite. nih.gov

| Feature | This compound | Carbamazepine-10,11-epoxide |

|---|---|---|

| Parent Compound | Protriptyline | Carbamazepine |

| Primary Forming Enzyme | Cytochrome P450 (specific isozymes not fully detailed) | CYP3A4 nih.gov |

| Pharmacological Activity | Not extensively characterized | Active (anticonvulsant and neurotoxic) researchgate.netnih.gov |

| Subsequent Metabolism | Hydration to 10,11-dihydrodiol nih.gov | Hydration to 10,11-dihydrodiol nih.govoup.com |

| Metabolic Significance | Major metabolite in rats, accounting for ~40% of urinary radioactivity nih.gov | Major metabolite, plasma levels can be 15-50% of parent drug researchgate.netnih.gov |

Comparative Analysis with Amitriptyline (B1667244) Epoxide Metabolites

Amitriptyline, a tertiary amine tricyclic antidepressant, is structurally related to protriptyline. Its primary metabolic pathways are N-demethylation to nortriptyline (B1679971) and hydroxylation. nih.govclinpgx.org While hydroxylation at the 10-position is a major route, the formation of a 10,11-epoxide is considered a more minor pathway compared to that of protriptyline or carbamazepine. nih.gov

Recent studies have identified an olefin epoxidation metabolite of amitriptyline. aminer.org This reactive intermediate was not isolated directly but was trapped as its glutathione (B108866) (GSH) and N-acetylcysteine (NAC) conjugates in vitro and in vivo. aminer.org This suggests that, like protriptyline, amitriptyline can be bioactivated to an epoxide at the 10,11-position. The formation of this epoxide has been linked to the potential for hepatotoxicity. aminer.org The primary enzyme implicated in amitriptyline's epoxidation is CYP3A4, the same enzyme responsible for forming Carbamazepine-10,11-epoxide. aminer.org

The key difference lies in the quantitative importance of this pathway. For protriptyline in rats, the epoxide metabolites are major excretory products. nih.gov For amitriptyline, N-demethylation and direct hydroxylation to E-10-hydroxyamitriptyline are quantitatively more significant pathways, with epoxidation being a less prominent route. nih.govdrugbank.com

| Feature | This compound | Amitriptyline Epoxide Metabolites |

|---|---|---|

| Parent Compound | Protriptyline | Amitriptyline |

| Primary Forming Enzyme | Cytochrome P450 | CYP3A4 aminer.org |

| Metabolic Significance | Major pathway in rats nih.gov | Minor pathway compared to N-demethylation and hydroxylation nih.gov |

| Detection Method | Direct detection of epoxide and dihydrodiol in urine nih.govnih.gov | Indirect detection via GSH/NAC conjugates aminer.org |

| Associated Toxicity | Not specified | Implicated in potential hepatotoxicity aminer.org |

Comparative Analysis with Cyproheptadine (B85728) 10,11-epoxide

Cyproheptadine, an antihistamine and serotonin (B10506) antagonist, also possesses a tricyclic structure that is susceptible to epoxidation. The metabolism of cyproheptadine to Cyproheptadine-10,11-epoxide demonstrates significant species-specific differences, a key point of comparison with protriptyline metabolism.

In rats, the formation of an epoxide is a major biotransformation pathway. The primary metabolite found in rat urine is desmethylcyproheptadine-10,11-epoxide, which can account for a significant portion of the administered dose. researchgate.net However, this pathway is not significant in humans or mice. In humans, the primary metabolic route for cyproheptadine is glucuronide conjugation. This stark interspecies variation highlights the differing roles of metabolic enzymes across species.

For protriptyline, while the definitive studies have been conducted in rats where epoxidation is a major pathway, the extent of this pathway in humans is less clear. nih.govnih.gov The metabolism of tricyclic antidepressants in general is known to be governed by cytochrome P450 enzymes, whose expression and activity can differ between humans and preclinical species like rats. nih.govnih.gov

Another point of comparison is the stability of the epoxide. The desmethylcyproheptadine-10,11-epoxide found in rat urine is noted to be unusually stable against in vivo hydrolysis, with corresponding dihydrodiols not being detected. researchgate.net This contrasts with both this compound and Carbamazepine-10,11-epoxide, which are further metabolized to their corresponding 10,11-dihydrodiols. nih.govoup.comnih.gov

| Feature | This compound | Cyproheptadine 10,11-epoxide |

|---|---|---|

| Parent Compound | Protriptyline | Cyproheptadine |

| Species Variation | Major pathway in rats; less characterized in humans nih.gov | Major pathway in rats; not significant in humans or mice |

| Primary Metabolite Form | This compound and its N-desmethyl form nih.gov | Desmethylcyproheptadine-10,11-epoxide researchgate.net |

| Epoxide Stability/Further Metabolism | Metabolized to 10,11-dihydrodiol nih.gov | Reported to be unusually stable; dihydrodiol not found in rat urine researchgate.net |

Identification of Conserved and Divergent Biotransformation Pathways Among Tricyclic Epoxides

The comparative analysis of this compound with other tricyclic epoxides reveals several conserved and divergent biotransformation pathways.

Conserved Pathways:

Epoxidation at the 10,11-Position: The presence of a dibenzocycloheptene or a similar tricyclic core with a double bond at the 10,11-position is a conserved structural feature that predisposes these molecules to epoxidation. This reaction is consistently catalyzed by cytochrome P450 monooxygenases.

Hydration to Dihydrodiols: For many of these epoxides, such as those derived from protriptyline and carbamazepine, a subsequent conserved step is enzymatic hydration via epoxide hydrolase to form the corresponding trans-10,11-dihydrodiol metabolite. nih.govnih.gov This is a common detoxification pathway for arene oxides and other epoxides.

Side-Chain Metabolism: N-demethylation is a common metabolic reaction for tricyclic compounds with alkyl amine side chains. This can occur before or after epoxidation of the ring, as seen with both protriptyline and cyproheptadine, leading to metabolites like N-desmethylthis compound and desmethylcyproheptadine-10,11-epoxide. nih.govresearchgate.net

Divergent Pathways:

Quantitative Importance of Epoxidation: A major point of divergence is the quantitative significance of the epoxidation pathway. It is a primary route for carbamazepine in humans and for protriptyline and cyproheptadine in rats, but it appears to be a minor pathway for amitriptyline. researchgate.netnih.govaminer.orgresearchgate.net

Species-Specificity: The metabolism of these compounds can be highly species-dependent. The epoxidation of cyproheptadine is a prime example, being a major pathway in rats but negligible in humans. This underscores the caution required when extrapolating metabolic data from animal models to humans.

Pharmacological Activity of Epoxide Metabolites: The biological activity of the resulting epoxides diverges significantly. Carbamazepine-10,11-epoxide is a well-established active metabolite, whereas the activity of epoxides from protriptyline and cyproheptadine is less defined. researchgate.net In the case of amitriptyline, the epoxide is viewed as a reactive intermediate potentially linked to toxicity. aminer.org

Epoxide Stability: The chemical stability and subsequent metabolic fate of the epoxides can differ. While protriptyline and carbamazepine epoxides are readily hydrated, cyproheptadine epoxide appears more resistant to this detoxification step in rats. nih.govresearchgate.net

This comparative metabolomic analysis highlights that while the formation of a 10,11-epoxide is a shared metabolic feature of these tricyclic drugs, the ultimate biological consequence is dictated by divergent factors, including the specific parent drug structure, the species, and the relative activities of various metabolic enzymes.

Q & A

Q. What analytical methods are validated for quantifying Protriptyline-10,11-epoxide in biological matrices?

High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard. For example, reversed-phase C18 columns and mobile phases of acetonitrile-phosphate buffer (pH 3.5) achieve baseline separation of this compound from plasma proteins. Validation parameters (e.g., linearity range: 10–1000 ng/mL, recovery >85%, intraday precision <10% RSD) must comply with FDA/EMA guidelines . Cross-validation with chemiluminescent immunoassay (CLIA) is recommended to address matrix interference discrepancies .

Q. What storage conditions ensure this compound stability in laboratory settings?

Store at −20°C under inert gas (e.g., argon) to prevent oxidation. Test for peroxides every 3–6 months using potassium iodide-starch test strips; discard if peroxide concentration exceeds 10 ppm . Evaporative loss should be monitored by tracking container volume, and aliquoting is advised for long-term stability .

Q. How is this compound synthesized, and what purity validation steps are required?

Synthesis typically involves epoxidation of protriptyline using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Purity is validated via nuclear magnetic resonance (NMR; >95% purity), high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC). Residual solvents (e.g., dichloromethane) must comply with ICH Q3C limits .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on this compound be resolved?

Contradictions often arise from CYP3A4/5 polymorphisms or drug-drug interactions. For example, CYP3A4 inducers (e.g., phenytoin) lower this compound plasma levels, while inhibitors (e.g., fluoxetine) increase toxicity risk. Resolve discrepancies by:

Q. What experimental designs optimize studies on this compound’s enzyme-mediated interactions?

Use a crossover design with control and test groups. For example:

- Group A : Administer this compound alone.

- Group B : Co-administer with a CYP3A4 inducer/inhibitor. Measure AUC and Cmax ratios with 90% confidence intervals; bioequivalence thresholds (80–125%) identify clinically relevant interactions . Include washout periods ≥5 half-lives to minimize carryover effects .

Q. How can multi-omics approaches elucidate this compound’s metabolic pathways?

Integrate transcriptomics (RNA-seq of hepatocytes), proteomics (CYP isoform quantification), and metabolomics (LC-MS/MS profiling of metabolites). For example:

- Identify epoxide hydrolase polymorphisms via whole-exome sequencing.

- Map metabolic networks using Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways. Validate findings with siRNA knockdown of candidate enzymes in in vitro models .

Methodological Guidance

Q. How should researchers handle conflicting in vivo vs. in vitro toxicity data for this compound?

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

Apply nonlinear mixed-effects modeling (NONMEM) to estimate EC50 and Hill coefficients. For small sample sizes, use Bayesian hierarchical models to pool data across studies. Power analysis (α=0.05, β=0.2) ensures adequate sample size to detect ≥20% effect size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products